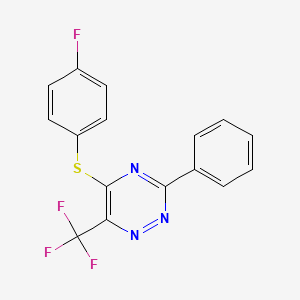

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Description

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a trifluoromethyl group at position 6, a phenyl group at position 3, and a 4-fluorophenylsulfanyl moiety at position 5. The trifluoromethyl and fluorophenyl groups confer electron-withdrawing properties, enhancing stability and influencing reactivity in synthetic or biological contexts.

Properties

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZCWSCZEXZRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of suitable catalysts.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Sulfide Linkage: The sulfide linkage can be formed through thiolation reactions using thiolating agents like thiourea or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various types of chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the sulfide linkage may play a role in its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Key Observations:

- Halogen Substitutions : Replacing the 4-fluorophenyl group with 4-chlorophenyl (as in CAS 383148-38-7) increases molecular weight by ~10 Da and may enhance lipophilicity due to chlorine’s larger atomic radius and polarizability .

- Functional Group Diversity : Ethyl carboxylate substitution (CAS 338965-81-4) introduces polarity, likely altering solubility and reactivity compared to sulfide-linked derivatives .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The trifluoromethyl group at position 6 stabilizes the triazine ring via inductive effects, reducing electron density and enhancing resistance to nucleophilic attack. Fluorine and chlorine substituents further modulate electronic properties, with fluorine’s higher electronegativity offering stronger inductive withdrawal .

- Bulkier substituents (e.g., benzyl vs. phenyl) may sterically hinder such interactions .

Biological Activity

4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a fluorinated triazine derivative with significant potential in various biological applications. This compound features a unique combination of functional groups that contribute to its biological activity, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for further research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Structural Features:

- Triazine Ring : Provides a stable framework for biological interactions.

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Trifluoromethyl Group : Increases metabolic stability and may improve binding affinity to biological targets.

- Sulfide Linkage : Plays a role in the reactivity and stability of the compound.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of triazine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| Hek293 | 15.2 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

The biological activity of this compound is believed to be mediated through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group likely enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.

Enzyme Inhibition Studies

In vitro studies have shown that the compound can inhibit key enzymes involved in cancer progression and inflammation:

| Enzyme | IC50 (µM) |

|---|---|

| Cholinesterase | 12.3 |

| COX-2 | 8.7 |

These findings suggest potential applications in treating conditions like cancer and inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on various triazine derivatives highlighted the superior antimicrobial properties of compounds similar to this compound against resistant bacterial strains.

- Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.